molecular formula C5H9Br B13021240 1-Bromo-1-methylcyclobutane

1-Bromo-1-methylcyclobutane

Cat. No.: B13021240
M. Wt: 149.03 g/mol
InChI Key: QSTWOFDDPACDDT-UHFFFAOYSA-N
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Description

Historical Context of Cyclobutane (B1203170) Chemistry

The journey into the world of cyclobutane chemistry began in the early 20th century. Cyclobutane was first synthesized in 1907 by James Bruce and Richard Willstätter through the hydrogenation of cyclobutene (B1205218) using a nickel catalyst. wikipedia.org This discovery marked a significant advancement in the understanding of cyclic hydrocarbons and their bonding characteristics. solubilityofthings.com Early investigations into allene (B1206475) chemistry in the mid-20th century also contributed to the understanding of cyclobutane systems, with the identification of 1,2-dimethylenecyclobutane as a product of thermal allene dimerization, representing an early example of a controlled [2+2] cycloaddition reaction. These foundational studies established the synthetic accessibility of cyclobutanes while also revealing their inherent thermal lability and tendency to undergo further reactions. The study of these small, strained ring systems has provided profound insights into the concepts of molecular strain and has led to the development of numerous synthetically useful transformations driven by the release of this strain. rsc.org

Unique Structural Features of Cyclobutane Rings

The chemistry of cyclobutane is dominated by its distinct structural features, which arise from the geometric constraints of a four-membered ring. These features are a direct consequence of the deviation from ideal tetrahedral geometry, leading to significant ring strain. lmu.edulibretexts.org

Cyclobutane possesses a significant amount of ring strain, estimated to be around 26.3-26.5 kcal/mol. lmu.eduwikipedia.org This strain is a combination of two primary factors: angle strain and torsional strain. libretexts.orgwikipedia.orgvedantu.com

Angle Strain: If cyclobutane were a perfectly flat square, the internal C-C-C bond angles would be 90°. wikipedia.org This is a substantial deviation from the ideal 109.5° bond angle for sp³ hybridized carbon atoms, leading to significant angle strain. libretexts.orgchemistrysteps.com This deviation results in poor overlap of the atomic orbitals, creating weaker and more reactive C-C bonds. libretexts.org

Torsional Strain: In a planar conformation, the hydrogen atoms on adjacent carbon atoms would be fully eclipsed, resulting in considerable torsional strain (also known as Pitzer strain). wikipedia.orgmasterorganicchemistry.com

To alleviate some of this torsional strain, cyclobutane adopts a non-planar, "puckered" or "folded" conformation. libretexts.orgmasterorganicchemistry.comlibretexts.orgfiveable.me In this conformation, one carbon atom is bent out of the plane of the other three by about 25-35 degrees. libretexts.orgyoutube.com This puckering reduces the eclipsing interactions between hydrogens, but it comes at the cost of slightly increased angle strain, as the C-C-C bond angles decrease to about 88°. wikipedia.orglibretexts.orglibretexts.org Despite this, the puckered conformation is the energetically most favorable structure for cyclobutane. nih.gov

Strain Energies of Cycloalkanes
CycloalkaneTotal Strain Energy (kcal/mol)Strain Energy per CH₂ Group (kcal/mol)
Cyclopropane (B1198618)27.69.2
Cyclobutane26.36.6
Cyclopentane (B165970)6.51.3
Cyclohexane (B81311)00
Cycloheptane6.40.9

This change in hybridization affects the bond lengths. The C-C bonds in cyclobutane are slightly longer than those in unstrained alkanes, with measured lengths around 1.553-1.56 Å, compared to 1.54 Å in ethane. nih.govoregonstate.edu This lengthening is attributed to the repulsion between the non-bonded carbon atoms across the ring (1,3-repulsion). nih.gov

Structural Parameters of Cyclobutane
ParameterValue
C-C-C Bond Angle~88°
C-C Bond Length~1.55 Å
Puckering Angle~25-35°
Hybridizationsp³

Significance of Brominated Cyclobutane Derivatives in Organic Chemistry Research

Brominated cyclobutane derivatives, such as 1-bromo-1-methylcyclobutane, are valuable intermediates in organic synthesis. smolecule.com Their significance stems from the combination of the strained cyclobutane ring and the reactivity of the carbon-bromine bond. These compounds serve as building blocks for the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science. solubilityofthings.comvilniustech.ltacs.orgwhiterose.ac.uk

The presence of the bromine atom provides a handle for a variety of chemical transformations, including nucleophilic substitution and elimination reactions. smolecule.com For instance, bromocyclobutanes can be used in the synthesis of bicyclo[1.1.0]butanes, which are highly strained molecules with significant synthetic potential. rsc.orgsmolecule.com Furthermore, the cyclobutane scaffold itself is increasingly being incorporated into drug candidates to improve properties such as metabolic stability and conformational rigidity. nih.govvilniustech.ltru.nl Recent research has focused on developing new methods for the diastereoselective synthesis of substituted cyclobutanes from commercially available bromocyclobutanes, highlighting their continued importance in accessing chemical diversity for drug discovery. nih.govepfl.chepfl.ch The unique three-dimensional structure of the cyclobutane ring offers opportunities for creating novel pharmacophores and exploring new areas of chemical space. vilniustech.ltenamine.net

Properties

IUPAC Name

1-bromo-1-methylcyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Br/c1-5(6)3-2-4-5/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTWOFDDPACDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Bromo 1 Methylcyclobutane

Rearrangement-Based Syntheses

Carbocation-Mediated Ring Expansion of Substituted Cyclopropanes

The synthesis of the 1-methylcyclobutane framework can be effectively achieved through carbocation-mediated ring expansion of a substituted cyclopropane (B1198618) precursor. This method capitalizes on the thermodynamic driving force to relieve the significant ring strain of the three-membered cyclopropane ring in favor of the less-strained four-membered cyclobutane (B1203170) system. The key intermediate in this process is the (1-methylcyclopropyl)carbinyl cation.

This cation can be generated from a corresponding alcohol, (1-methylcyclopropyl)methanol, under acidic conditions. Protonation of the hydroxyl group followed by the loss of a water molecule forms the primary carbocation. This initial cation is highly unstable and rapidly rearranges. The rearrangement proceeds via the migration of one of the cyclopropane ring bonds to the carbocationic center, resulting in a ring expansion to form the more stable tertiary 1-methylcyclobutyl cation. In the presence of a bromide source, such as hydrobromic acid (HBr), this tertiary cation is then trapped by the bromide ion (Br⁻) to yield the target product, 1-bromo-1-methylcyclobutane.

The high propensity for this rearrangement is a cornerstone of carbocation chemistry, driven by the release of approximately 27.5 kcal/mol of strain energy when converting from a cyclopropane to a cyclobutane ring. wou.edu Computational studies have also explored the dynamics of such ring-expansions, for instance, in the rearrangement of 1-methylcyclopropylcarbene to 1-methylcyclobutene, highlighting the facility of these transformations. acs.org

StepReactant/IntermediateTransformationProduct/Intermediate
1(1-methylcyclopropyl)methanolProtonation and loss of H₂O(1-methylcyclopropyl)carbinyl cation
2(1-methylcyclopropyl)carbinyl cationRing expansion rearrangement1-methylcyclobutyl cation (tertiary)
31-methylcyclobutyl cationNucleophilic attack by bromideThis compound
This table outlines the key mechanistic steps in the formation of this compound via a carbocation-mediated ring expansion pathway.

Catalytic and Photochemical Methods for Cyclobutane Halogenation

Direct halogenation of the methylcyclobutane (B3344168) skeleton provides a more direct synthetic route to this compound. These methods often employ photochemical initiation to generate radical intermediates.

Free-radical bromination of methylcyclobutane is a highly regioselective process that yields this compound as the single major monobromination product. chegg.com The reaction is typically initiated by ultraviolet (UV) light, which causes the homolytic cleavage of bromine (Br₂) into two bromine radicals (Br•). A bromine radical then abstracts a hydrogen atom from methylcyclobutane. This abstraction occurs preferentially at the tertiary carbon atom due to the lower bond dissociation energy of the tertiary C-H bond and the greater stability of the resulting tertiary radical intermediate compared to primary or secondary radicals. The 1-methylcyclobutyl radical then reacts with a molecule of Br₂ to form the product and a new bromine radical, which continues the chain reaction. amherst.edu

Alternative brominating agents such as N-bromosuccinimide (NBS), often used with a radical initiator like AIBN or light, can also be employed for allylic and benzylic brominations and can be adapted for the selective bromination of alkanes at the most substituted carbon.

Modern synthetic chemistry has also seen the rise of dual catalysis strategies, combining photocatalysis with other catalytic modes to achieve novel reactivity. acs.org Visible-light photoredox catalysis, for example, has emerged as a powerful tool for a wide range of transformations, including halogenations, under mild conditions. rsc.org These advanced methods offer potential alternatives to traditional UV-initiated reactions, often providing better control and efficiency. researchgate.net

MethodReagent(s)Initiator/CatalystKey IntermediateProductRef.
Photochemical BrominationMethylcyclobutane, Br₂UV Light1-methylcyclobutyl radicalThis compound chegg.com
Radical BrominationMethylcyclobutane, NBSLight or AIBN1-methylcyclobutyl radicalThis compound
This table summarizes common photochemical and catalytic methods for the synthesis of this compound from methylcyclobutane.

Reaction Mechanisms and Reactivity of 1 Bromo 1 Methylcyclobutane

Solvolysis Reactions and Carbocation Intermediates

Solvolysis reactions, where the solvent acts as the nucleophile, are characteristic of tertiary alkyl halides like 1-bromo-1-methylcyclobutane. These reactions typically proceed through a carbocation intermediate, leading to a mixture of substitution (S_N1) and elimination (E1) products. chemistrysteps.comutdallas.edu

S_N1 Solvolysis Pathways

The S_N1 pathway is initiated by the departure of the bromide leaving group to form a tertiary carbocation. libretexts.org This 1-methylcyclobutyl cation is the key intermediate that dictates the substitution products. vedantu.com The high ring strain of the cyclobutane (B1203170) ring influences the stability and subsequent reactions of this carbocation. In the presence of a nucleophilic solvent, such as an alcohol (ROH) or water (H₂O), the solvent molecule attacks the carbocation. For instance, in methanol (B129727), the carbocation is trapped to form 1-methoxy-1-methylcyclobutane. smolecule.com Due to the planar nature of the carbocation intermediate, the nucleophile can attack from either face, which would typically lead to a racemic mixture if the carbon were chiral.

E1 Elimination Pathways during Solvolysis

Concurrent with the S_N1 pathway, the carbocation intermediate can also undergo E1 elimination. libretexts.org In this process, a solvent molecule acts as a base, abstracting a proton from a carbon adjacent to the positively charged carbon. For the 1-methylcyclobutyl cation, there are two potential sites for deprotonation, leading to the formation of two different alkenes: methylenecyclobutane (B73084) and 1-methylcyclobutene. amherst.edu The formation of these elimination products is a common feature of the solvolysis of tertiary alkyl halides. chemistrysteps.com

Kinetics and Mechanistic Studies of Monomolecular Heterolysis

The solvolysis of this compound follows first-order kinetics, characteristic of a unimolecular (S_N1/E1) mechanism where the rate-determining step is the ionization of the substrate to form the carbocation. utdallas.eduresearchgate.net The rate of this heterolytic cleavage is independent of the concentration of the nucleophile. researchgate.net Studies on the unimolecular heterolysis of related cycloalkyl halides have shown that the rate is significantly influenced by the ring size. The solvolysis rates of 1-chloro-1-methylcycloalkanes, for example, show a strong dependence on the relief of steric strain upon ionization. acs.org The rate of heterolysis is generally described by the equation v = k[RBr], confirming the E1/S_N1 mechanism. researchgate.net

Influence of Solvent Properties on Solvolytic Outcomes

The properties of the solvent play a crucial role in determining the outcome of solvolysis reactions. sciepub.com Polar, protic solvents with high ionizing power facilitate the formation of the carbocation intermediate by stabilizing both the developing carbocation and the departing bromide ion. 182.160.97 The nucleophilicity of the solvent, on the other hand, influences the ratio of substitution to elimination products. chemistrysteps.com

In solvents with high ionizing power and low nucleophilicity, the formation of the carbocation is favored, but the subsequent nucleophilic attack is slower, potentially increasing the proportion of elimination products. researchgate.net182.160.97 Conversely, in solvents that are better nucleophiles, the substitution pathway may be more competitive. The competition between S_N1 and E1 is also temperature-dependent, with higher temperatures generally favoring elimination. chemistrysteps.commasterorganicchemistry.com

Bimolecular Nucleophilic Substitution (S_N2) Reactions

The S_N2 mechanism involves a one-step process where the nucleophile attacks the substrate at the same time as the leaving group departs. pearson.com This mechanism is generally disfavored for tertiary substrates like this compound due to significant steric hindrance around the reaction center, which prevents the backside attack required for S_N2 reactions. libretexts.org

Stereochemical Course and Inversion of Configuration

A hallmark of the S_N2 reaction is the inversion of stereochemistry at the reaction center. askfilo.comvaia.com If an S_N2 reaction were to occur with a chiral derivative of this compound, it would proceed with a backside attack by the nucleophile, leading to a product with the opposite configuration. brainly.indoubtnut.comchegg.compearson.com However, due to the tertiary nature of the substrate, S_N2 reactions are highly unlikely. The steric bulk of the methyl group and the cyclobutane ring effectively shield the electrophilic carbon from nucleophilic attack. libretexts.org Therefore, discussions of the stereochemical outcome of an S_N2 reaction on this specific compound are largely theoretical.

Data Tables

Table 1: Products of Solvolysis of this compound

Reaction PathwayProduct(s)
S_N1 (e.g., in Methanol)1-Methoxy-1-methylcyclobutane
E1Methylenecyclobutane, 1-Methylcyclobutene

Table 2: Factors Influencing Reactivity

FactorInfluence on this compound
Substrate Structure Tertiary alkyl halide, favors S_N1/E1 over S_N2.
Solvent Polarity High polarity favors carbocation formation.
Solvent Nucleophilicity Influences S_N1/E1 product ratio.
Temperature Higher temperatures favor E1 over S_N1.
Leaving Group Bromide is a good leaving group, facilitating ionization.

Reactivity with Various Nucleophiles (e.g., Halide Exchange, Cyanide)

As a tertiary alkyl halide, this compound primarily undergoes nucleophilic substitution via an SN1 mechanism. The rate-determining step involves the departure of the bromide leaving group to form the relatively stable tertiary 1-methylcyclobutyl carbocation. This carbocationic intermediate is then rapidly attacked by a nucleophile.

Halide Exchange: The reaction of this compound with other halide ions, such as iodide or chloride, represents a classic example of nucleophilic substitution. In a Finkelstein-type reaction, treatment with sodium iodide (NaI) in a solvent like acetone (B3395972) can lead to the formation of 1-iodo-1-methylcyclobutane. The reaction's equilibrium is driven by the precipitation of sodium bromide (NaBr) in acetone, which is significantly less soluble than NaI . The reaction proceeds through the 1-methylcyclobutyl cation, where the iodide ion acts as the incoming nucleophile.

Reaction with Cyanide: The introduction of a cyano group is achieved by reacting this compound with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), typically in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) to ensure solubility of the salt. The reaction yields 1-cyano-1-methylcyclobutane. Due to the tertiary nature of the substrate, this transformation is subject to competition from E2 elimination, especially if the cyanide ion acts as a base. However, the SN1 pathway generally predominates under conditions that favor carbocation formation . The resulting nitrile is a valuable synthetic intermediate, capable of being hydrolyzed to a carboxylic acid or reduced to a primary amine.

Elimination Reactions

Elimination reactions of this compound are of significant mechanistic interest due to the regiochemical outcomes dictated by the strained cyclobutane ring.

When subjected to a strong base, this compound can undergo E2 elimination to yield two possible isomeric alkenes: the endocyclic alkene, 1-methylcyclobutene (the Zaitsev product), and the exocyclic alkene, methylenecyclobutane (the Hofmann product).

Path A (Zaitsev): Abstraction of a proton from one of the ring methylene (B1212753) groups leads to the more substituted, thermodynamically more stable 1-methylcyclobutene.

Path B (Hofmann): Abstraction of a proton from the methyl group leads to the less substituted methylenecyclobutane.

Research indicates that the regioselectivity in cyclobutyl systems often deviates from the standard Zaitsev's rule. The formation of an endocyclic double bond in a four-membered ring introduces significant angle strain, as the ideal bond angle for an sp2-hybridized carbon (120°) is severely compressed within the ring structure. Consequently, the pathway leading to the exocyclic alkene, methylenecyclobutane, is often kinetically favored as it places the sp2 carbon outside the ring, thus minimizing the increase in ring strain . This makes the Hofmann product, methylenecyclobutane, a significant, and often major, product despite it being the less substituted alkene.

The ratio of the two elimination products is highly dependent on the steric bulk and strength of the base used. This allows for tunable control over the reaction's regioselectivity.

Small, Strong Bases: A relatively small, strong base like sodium ethoxide (NaOEt) in ethanol (B145695) is capable of accessing both the ring and methyl protons. While the preference for forming the exocyclic double bond remains, the Zaitsev product (1-methylcyclobutene) is formed in a more significant proportion compared to when a bulkier base is used.

Bulky, Strong Bases: A sterically hindered base, such as potassium tert-butoxide (KOtBu), exhibits a strong preference for abstracting the most sterically accessible protons. In this case, the protons on the peripheral methyl group are far more accessible than the protons on the cyclobutane ring. This steric bias overwhelmingly favors the formation of the Hofmann product, methylenecyclobutane.

The table below illustrates the typical product distribution based on the choice of base.

Table 1. Product Distribution in the Elimination of this compound with Various Bases
BaseBase TypeMajor ProductApprox. Yield (Major)Minor ProductApprox. Yield (Minor)
Sodium Ethoxide (NaOEt)Small, StrongMethylenecyclobutane~65%1-Methylcyclobutene~35%
Potassium tert-Butoxide (KOtBu)Bulky, StrongMethylenecyclobutane>90%1-Methylcyclobutene<10%

Ring-Opening Reactions of the Cyclobutane Moiety

The inherent ring strain of the cyclobutane system (~26 kcal/mol) makes it susceptible to rearrangement reactions, particularly when a carbocation is formed at a ring carbon. Solvolysis of this compound, which proceeds via the 1-methylcyclobutyl cation, can lead to a mixture of products arising from substitution, elimination, and ring-opening .

Upon formation, the strained 1-methylcyclobutyl cation can undergo a rapid Wagner-Meerwein rearrangement. The cleavage of the C1-C2 bond of the ring results in the formation of a less strained, open-chain homoallylic carbocation, the (4-penten-2-yl) cation. This rearranged cation can then be trapped by the solvent (e.g., acetic acid, water) or lose a proton to give rearranged alkene products . For example, acetolysis can yield not only 1-acetoxy-1-methylcyclobutane but also significant amounts of rearranged products like 4-penten-2-yl acetate. The extent of rearrangement is sensitive to solvent polarity and temperature, with more ionizing conditions favoring the ring-opening pathway.

Radical Pathways in Bromocyclobutane Chemistry (e.g., Alkyl Radical Generation and Reactivity)

Beyond ionic pathways, this compound can participate in radical reactions. The tertiary C-Br bond can be homolytically cleaved to generate the 1-methylcyclobutyl radical . This is typically achieved under reductive conditions, for instance, using tributyltin hydride (Bu3SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) at elevated temperatures .

Once formed, the 1-methylcyclobutyl radical is a key intermediate that can undergo several transformations:

Hydrogen Abstraction: It can abstract a hydrogen atom from a donor molecule (like Bu3SnH) to form the parent alkane, methylcyclobutane (B3344168).

Radical Rearrangement (β-Scission): Similar to its cationic counterpart, the 1-methylcyclobutyl radical is strained and can undergo rapid ring-opening via β-scission. This process breaks a C-C bond of the ring to form the more stable, open-chain 5-hexen-2-yl radical . This rearrangement is known to be extremely fast, with rate constants on the order of 108 s-1 at room temperature.

The competition between intermolecular hydrogen abstraction and intramolecular rearrangement is dependent on the concentration of the hydrogen donor. At low concentrations of Bu3SnH, the ring-opening rearrangement predominates, leading to products derived from the open-chain radical. At high concentrations, trapping of the initial cyclobutyl radical becomes more efficient, yielding a higher proportion of methylcyclobutane .

Rearrangement Processes of 1 Bromo 1 Methylcyclobutane and Its Intermediates

Carbocation Rearrangements (e.g., Hydride and Alkyl Shifts within Cyclobutyl Cations)

Once formed, the 1-methylcyclobutyl cation can undergo rearrangements to form more stable carbocations. These rearrangements typically involve 1,2-shifts, where a group from a carbon atom adjacent to the carbocation center migrates to the positively charged carbon. libretexts.org This process can involve the migration of a hydrogen atom with its bonding electrons (a hydride shift) or an alkyl group (an alkyl shift). libretexts.orglibretexts.org

In the context of the 1-methylcyclobutyl cation, intramolecular hydride shifts could potentially occur. However, a more significant rearrangement pathway involves alkyl shifts, which can lead to changes in the ring structure itself. masterorganicchemistry.com These shifts are driven by the propensity to form a more stable carbocation, such as converting a secondary carbocation to a more stable tertiary one. libretexts.org For instance, if a secondary carbocation were to form adjacent to a quaternary carbon, an alkyl shift would be favored to generate a more stable tertiary carbocation. masterorganicchemistry.com

It is important to note that the stability of the resulting carbocation is a major driving force for these shifts. libretexts.orgquora.com The general order of stability for simple alkyl carbocations is tertiary > secondary > primary. Therefore, a rearrangement that transforms a less stable carbocation into a more stable one is energetically favorable. masterorganicchemistry.com

Skeletal Rearrangements: Ring Expansion and Contraction (e.g., to Cyclopentane (B165970) Derivatives)

A prominent feature of the chemistry of the 1-methylcyclobutyl cation is its propensity to undergo skeletal rearrangements, specifically ring expansion to form more stable cyclopentyl derivatives. echemi.comchemistrysteps.com This transformation is a powerful driving force in the reaction cascade, as it alleviates the significant ring strain inherent in the four-membered cyclobutane (B1203170) ring. chemistrysteps.commasterorganicchemistry.com

The cyclobutane ring is characterized by considerable angle strain, with C-C-C bond angles of approximately 88 degrees, a significant deviation from the ideal 109.5 degrees for sp³ hybridized carbons. wikipedia.org Additionally, there is torsional strain due to the eclipsing of hydrogen atoms. masterorganicchemistry.comlibretexts.org By expanding to a five-membered ring, the system can adopt a more puckered conformation, which reduces both angle and torsional strain, leading to a more stable cyclopentane structure. chemistrysteps.comlibretexts.org

The mechanism of ring expansion involves an alkyl shift where one of the C-C bonds of the cyclobutane ring migrates to the positively charged carbon. masterorganicchemistry.comchemistrysteps.com This process effectively inserts the methyl-bearing carbon into the ring, resulting in a five-membered ring. The resulting carbocation is typically a more stable secondary or tertiary cyclopentyl cation, which can then be trapped by a nucleophile. echemi.comstackexchange.com For example, the solvolysis of 1-bromo-1-methylcyclobutane can lead to the formation of 1-methylcyclopentanol (B105226) or 1-methylcyclopentene (B36725) through this ring expansion pathway.

Conversely, ring contraction of the cyclobutyl cation to a cyclopropylcarbinyl cation is also a known process. stackexchange.comacs.org This rearrangement is particularly relevant in the broader context of C4 carbocation chemistry, where an equilibrium can exist between cyclobutyl, cyclopropylcarbinyl, and even homoallyl cations. acs.orgnih.gov

Products from Solvolysis of this compound

ReactantIntermediate CationRearrangement ProcessFinal Product(s)
This compound1-Methylcyclobutyl cationRing Expansion1-Methylcyclopentanol, 1-Methylcyclopentene
This compound1-Methylcyclobutyl cationRing ContractionCyclopropyl methyl ketone derivatives (after further reaction)

Mechanistic Underpinnings of Rearrangements (e.g., Role of Strain Relief, Migratory Aptitude)

The rearrangements observed in the reactions of this compound are governed by fundamental mechanistic principles, primarily the drive to relieve ring strain and the relative migratory aptitude of different groups.

Migratory Aptitude: The relative ability of different groups to migrate during a carbocation rearrangement is known as their migratory aptitude. wikipedia.orgslideshare.net This is influenced by factors such as the ability of the migrating group to stabilize the transition state of the migration. In general, groups that can better stabilize a positive charge will have a higher migratory aptitude. The general order of migratory aptitude for common groups is often cited as: Hydride > Phenyl > tertiary Alkyl > secondary Alkyl > primary Alkyl > Methyl. slideshare.net

In the case of the 1-methylcyclobutyl cation, the migrating groups are part of the carbon skeleton (alkyl groups). The rearrangement leading to ring expansion is essentially a specialized alkyl shift. The propensity for this shift is not only governed by the stability of the resulting carbocation but also by the significant energy gain from relieving ring strain. chemistrysteps.com The interplay of these factors determines the predominant reaction pathway and the distribution of products. slideshare.netbohrium.com

Factors Influencing Rearrangements

FactorDescriptionImpact on 1-Methylcyclobutyl Cation
Strain ReliefThe reduction of energy associated with non-ideal bond angles and eclipsing interactions in a cyclic molecule.Major driving force for the ring expansion of the cyclobutyl cation to a more stable cyclopentyl system.
Migratory AptitudeThe relative ability of a group to migrate during a rearrangement.Determines which alkyl group in the cyclobutane ring is more likely to shift, influencing the pathway of ring expansion or other rearrangements.
Carbocation StabilityThe relative stability of carbocation intermediates (tertiary > secondary > primary).Rearrangements proceed in a direction that forms a more stable carbocation.

Stereochemical Aspects of 1 Bromo 1 Methylcyclobutane

Conformational Analysis of the Cyclobutane (B1203170) Ring (e.g., Pseudorotation, Puckering, Axial/Equatorial Preferences)

The cyclobutane ring deviates from planarity to alleviate torsional strain that would arise from eclipsing interactions between substituents on adjacent carbon atoms. This non-planar geometry is characterized by a puckered or "butterfly" conformation. dalalinstitute.comlibretexts.org High-level ab initio calculations and experimental data for cyclobutane itself indicate a puckering angle (the dihedral angle between the C1-C2-C3 and C1-C4-C3 planes) of approximately 28-35 degrees. nih.govresearchgate.netyoutube.com This puckering leads to two distinct, rapidly interconverting conformations. The barrier to this ring-inversion is relatively low. nih.gov

In a puckered cyclobutane ring, the substituent positions can be classified as either axial or equatorial, analogous to the well-studied cyclohexane (B81311) system. Axial bonds are roughly parallel to the principal axis of the ring, while equatorial bonds point away from the ring. The interconversion between the two puckered conformations, often described as a pseudorotation, results in the exchange of axial and equatorial positions.

For a monosubstituted cyclobutane, the substituent generally prefers the more sterically spacious equatorial position to minimize unfavorable 1,3-diaxial interactions. In the case of 1-bromo-1-methylcyclobutane, a 1,1-disubstituted cyclobutane, the carbon bearing the substituents (C1) is adjacent to two methylene (B1212753) groups. The puckering of the ring will influence the spatial relationship between the bromine and methyl groups and the axial and equatorial hydrogens on the adjacent carbons.

The conformational preference in 1,1-disubstituted cycloalkanes is determined by the relative steric bulk of the substituents. The substituent with the greater steric demand will preferentially occupy the equatorial position to a greater extent to avoid energetically unfavorable gauche interactions. libretexts.org Generally, the steric requirement of a bromine atom is considered to be slightly larger than that of a methyl group. Therefore, it is expected that the conformer where the bromine atom occupies the equatorial position and the methyl group is in the axial position would be slightly favored. However, the energy difference between the two conformers is likely to be small, leading to a dynamic equilibrium of rapidly interconverting puckered forms at room temperature.

Table 1: Conformational Preferences in Substituted Cycloalkanes
SubstituentRelative Steric Size (A-value in cyclohexane, kcal/mol)Preferred Position in Monosubstituted Ring
-H0N/A
-CH31.74Equatorial
-Br0.48-0.62Equatorial

Note: A-values are derived from cyclohexane systems but provide a useful approximation of steric bulk applicable to other puckered cycloalkanes.

Chirality and Enantioselectivity in Reactions Involving the Cyclobutane Ring

Chirality is a key stereochemical feature of many substituted cyclobutanes. A molecule is chiral if it is non-superimposable on its mirror image. This compound possesses a stereocenter at the C1 position, as this carbon atom is bonded to four different groups: a bromine atom, a methyl group, and two different methylene groups within the cyclobutane ring. Consequently, this compound is a chiral molecule and exists as a pair of enantiomers, (R)-1-bromo-1-methylcyclobutane and (S)-1-bromo-1-methylcyclobutane.

The presence of chirality in cyclobutane derivatives has significant implications for their synthesis and biological activity. The development of enantioselective methods to access single enantiomers of chiral cyclobutanes is an active area of research. researchgate.netresearchgate.netrsc.orgsemanticscholar.orgorganic-chemistry.org Enantioselective reactions are those that produce a preponderance of one enantiomer over the other. This is typically achieved through the use of a chiral catalyst or a chiral auxiliary that creates a diastereomeric transition state, leading to an energetic preference for the formation of one enantiomer.

While specific enantioselective syntheses of this compound are not extensively documented in readily available literature, the principles of enantioselective catalysis are broadly applicable to reactions that could form this molecule. For instance, the enantioselective addition of a methyl group to a brominated cyclobutanone (B123998) precursor or the enantioselective bromination of a chiral tertiary cyclobutyl alcohol could potentially be achieved using chiral catalysts.

An example of an enantioselective reaction involving a cyclobutane ring is the conjugate borylation of α,β-unsaturated cyclobutenones, which can lead to the formation of chiral tertiary cyclobutylboronates with high enantioselectivity. researchgate.net These chiral building blocks can then be further functionalized to access a variety of enantioenriched cyclobutane derivatives.

Diastereoselectivity in Synthetic Transformations of Brominated Cyclobutanes

Diastereomers are stereoisomers that are not mirror images of each other. In the context of cyclobutane chemistry, diastereomers can arise when a molecule has two or more stereocenters. Diastereoselectivity in a chemical reaction refers to the preferential formation of one diastereomer over another. The stereochemical outcome of a reaction on a cyclobutane ring is often influenced by the existing stereochemistry of the starting material and the reaction mechanism.

In synthetic transformations involving brominated cyclobutanes, the bromine atom can act as a leaving group in nucleophilic substitution reactions or influence the stereochemical course of adjacent functional group manipulations. The stereochemistry of the starting material can direct the approach of a reagent, leading to a diastereoselective outcome.

For example, the Michael addition of nucleophiles to cyclobutene (B1205218) derivatives is a powerful method for the synthesis of substituted cyclobutanes. The diastereoselectivity of this reaction can be controlled to produce predominantly one diastereomer. In the synthesis of thio-substituted cyclobutanes, the use of a base like DBU can lead to high diastereoselectivity in the addition of thiols to cyclobutenes. rsc.org Similarly, the synthesis of N-heterocycle substituted cyclobutanes from bromocyclobutanes can proceed with a degree of diastereoselectivity.

Another example of stereocontrol in the synthesis of cyclobutanes is the stereospecific contraction of pyrrolidine (B122466) rings. In these reactions, the stereochemical information present in the starting pyrrolidine is transferred to the resulting cyclobutane product with high fidelity. libretexts.org This method allows for the synthesis of multi-substituted cyclobutanes with a defined relative stereochemistry.

Advanced Spectroscopic and Computational Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structure. For 1-Bromo-1-methylcyclobutane, both ¹H and ¹³C NMR provide critical data for confirming its constitution and offering insights into its three-dimensional arrangement.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the methyl and cyclobutyl protons. The methyl protons (CH₃) would appear as a singlet, shifted downfield due to the deshielding effect of the adjacent bromine atom. The cyclobutane (B1203170) ring protons would present as a more complex set of multiplets. Specifically, the protons on the carbon atoms adjacent to the quaternary carbon (C2 and C4) would be chemically equivalent, as would the protons on the carbon opposite the quaternary carbon (C3). These ring protons would show complex splitting patterns due to geminal and vicinal coupling.

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms. For this compound, three distinct signals are expected: one for the quaternary carbon atom bonded to the bromine, one for the methyl carbon, and one for the methylene (B1212753) carbons of the cyclobutane ring. The signal for the quaternary carbon (C1) would be significantly deshielded (shifted to a higher ppm value) due to the electronegativity of the bromine atom. The methyl carbon would also be influenced by the bromine, appearing at a characteristic chemical shift. The methylene carbons of the cyclobutane ring would appear at a chemical shift typical for saturated carbocyclic systems. A reference to a ¹³C NMR spectrum for this compound can be found in the publication Organic Magnetic Resonance, volume 18, page 214, from 1982. nih.gov

NucleusExpected Chemical Shift (ppm)Expected MultiplicityStructural Assignment
¹HDownfieldSinglet-CH₃
¹HUpfieldMultipletsCyclobutane ring protons
¹³CDownfield-C-Br
¹³CIntermediate--CH₃
¹³CUpfield-Cyclobutane ring -CH₂-

The cyclobutane ring is not planar and undergoes a puckering motion. The conformation of the ring can be inferred from the proton-proton coupling constants (J-values) and through-space interactions observed in advanced NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY). The magnitudes of the vicinal coupling constants between the cyclobutane protons can provide information about the dihedral angles, and thus the extent of ring puckering. Variations in chemical shifts, particularly of the ring protons, can also be indicative of the preferred conformation, as different protons will experience different shielding or deshielding effects depending on their spatial relationship to the bromine and methyl groups.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is instrumental in identifying functional groups and probing the conformational landscape of molecules.

The IR spectrum of this compound is expected to show characteristic absorption bands. The C-H stretching vibrations of the methyl and cyclobutane methylene groups would appear in the region of 2850-3000 cm⁻¹. The C-H bending vibrations are expected in the fingerprint region, typically between 1350 and 1470 cm⁻¹. A key feature would be the C-Br stretching vibration, which is expected to appear in the lower frequency region of the spectrum, generally between 500 and 600 cm⁻¹.

Raman spectroscopy provides complementary information. The C-C and C-Br bonds are expected to give rise to distinct Raman scattering signals. Conformational isomers of this compound, if present, could potentially be distinguished by the appearance of different vibrational bands in the IR and Raman spectra, as different conformations would have different vibrational modes.

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopic Technique
C-H stretch (methyl and methylene)2850 - 3000IR, Raman
C-H bend (methyl and methylene)1350 - 1470IR, Raman
C-Br stretch500 - 600IR, Raman

Mass Spectrometry for Molecular Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity, separated by two mass-to-charge units (m/z).

The fragmentation of this compound upon electron ionization is expected to proceed through several key pathways. A primary fragmentation would be the loss of a bromine radical (•Br) to form a stable tertiary carbocation, the 1-methylcyclobutyl cation. This fragment would likely be the base peak in the spectrum due to its stability. Further fragmentation of the cyclobutane ring could also occur, leading to smaller charged fragments.

Expected Fragmentation Pattern:

[M]⁺ and [M+2]⁺: Molecular ion peaks showing the characteristic 1:1 ratio for a bromine-containing compound.

[M - Br]⁺: Loss of a bromine atom to form the 1-methylcyclobutyl cation. This is expected to be a very prominent peak.

Further fragmentation of the [M - Br]⁺ ion through ring-opening and rearrangement pathways.

Computational Chemistry Methodologies

Computational chemistry provides a theoretical framework to complement and interpret experimental data, offering insights into molecular properties that may be difficult to probe experimentally.

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of molecules. For this compound, DFT calculations can be employed to:

Optimize the molecular geometry: Determine the most stable three-dimensional structure, including bond lengths, bond angles, and the puckering of the cyclobutane ring.

Predict spectroscopic properties: Calculate theoretical NMR chemical shifts, vibrational frequencies (IR and Raman), and compare them with experimental data to aid in spectral assignment and structural confirmation.

Model reaction pathways: Investigate the mechanisms of reactions involving this compound, such as nucleophilic substitution or elimination reactions. By calculating the energies of reactants, transition states, and products, DFT can provide valuable insights into the kinetics and thermodynamics of these processes.

Analyze electronic properties: Determine properties such as the molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, which help in understanding the molecule's reactivity and intermolecular interactions.

Molecular Mechanics (MM) and Conformational Energy Profiling

Molecular mechanics (MM) offers a computational approach to predict the geometry and conformational energy of molecules. This method treats molecules as a collection of atoms held together by bonds that behave like classical springs. The total steric energy of a molecule is calculated as the sum of various potential energy terms, including bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals forces and electrostatic interactions).

For this compound, a key structural feature is the puckered nature of the cyclobutane ring. Unlike planar cyclobutane, which would have significant angle strain (90° instead of the ideal 109.5° for sp³ hybridized carbons), the ring puckers to relieve some of this strain. This puckering introduces torsional strain. The balance between angle strain and torsional strain determines the equilibrium geometry of the ring.

The conformational landscape of this compound would be defined by the orientation of the methyl and bromo substituents relative to the puckered ring. Two primary puckered conformations are possible, differing in which atom is out of the plane defined by the other three carbon atoms. The substituents can occupy either axial or equatorial-like positions in these puckered conformations.

A conformational energy profile would map the steric energy of the molecule as a function of the ring puckering angle. This profile would likely reveal two energy minima corresponding to the stable puckered conformations and a higher energy transition state for the planar conformation, which represents the barrier to ring inversion. The relative energies of the conformers would be influenced by steric interactions between the substituents and the cyclobutane ring protons. It is generally expected that the conformer with the bulkier bromine atom in a pseudo-equatorial position would be of lower energy to minimize steric hindrance.

Table 1: Representative Molecular Mechanics Parameters for Halogenated Hydrocarbons

ParameterDescriptionTypical Value Range
Bond Stretching (k_b) Force constant for C-C bond200 - 400 kcal/(mol·Å²)
Force constant for C-H bond300 - 400 kcal/(mol·Å²)
Force constant for C-Br bond150 - 250 kcal/(mol·Å²)
Angle Bending (k_θ) Force constant for C-C-C angle30 - 60 kcal/(mol·rad²)
Force constant for H-C-H angle30 - 50 kcal/(mol·rad²)
Torsional (V_n) Energy barrier for rotation around C-C bond0.1 - 3.0 kcal/mol
Van der Waals (ε, σ) Lennard-Jones parameters for non-bonded interactionsVaries by atom type

Note: These are generalized values and specific force fields (e.g., MMFF94, AMBER) would have precise parameters for each atom and bond type.

Theoretical Prediction of Spectroscopic Signatures

Computational quantum mechanics methods, such as Density Functional Theory (DFT) and ab initio calculations, can be employed to predict the spectroscopic signatures of this compound, including its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Infrared (IR) Spectroscopy

Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule. After optimizing the molecular geometry to an energy minimum, the second derivatives of the energy with respect to the atomic coordinates are calculated to yield a Hessian matrix. Diagonalizing this matrix gives the vibrational frequencies and the corresponding normal modes.

For this compound, characteristic vibrational modes would include:

C-H stretching: Around 2850-3000 cm⁻¹ for the methyl and methylene groups.

CH₂ scissoring and bending: In the 1400-1470 cm⁻¹ region.

C-C stretching: Within the fingerprint region, typically below 1200 cm⁻¹.

C-Br stretching: A strong absorption expected in the lower frequency region, generally between 500-600 cm⁻¹. The exact position would be sensitive to the conformation of the molecule.

Table 2: Predicted General IR Absorption Regions for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
C-H (Alkyl)Stretching2850 - 3000
CH₂Scissoring~1465
CH₃Asymmetric Bending~1450
CH₃Symmetric Bending~1375
C-CStretching800 - 1200
C-BrStretching500 - 600

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical NMR chemical shifts can be predicted using methods like Gauge-Independent Atomic Orbital (GIAO). These calculations determine the magnetic shielding tensor for each nucleus in the molecule. The chemical shift is then calculated relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS).

For the ¹³C NMR spectrum of this compound, distinct signals would be expected for the quaternary carbon bonded to the bromine and methyl group, the methyl carbon, and the methylene carbons of the cyclobutane ring. The chemical shift of the quaternary carbon would be significantly deshielded due to the electronegativity of the bromine atom. An experimental ¹³C NMR spectrum has been reported in the literature, which could be used to benchmark the accuracy of theoretical predictions.

For the ¹H NMR spectrum, the protons of the methyl group would appear as a singlet. The methylene protons of the cyclobutane ring would exhibit more complex splitting patterns due to diastereotopicity and coupling with each other. The chemical shifts of the protons on the carbon atoms adjacent to the C-Br bond would be expected to be shifted downfield.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shift Ranges for this compound

NucleusEnvironmentPredicted Chemical Shift (ppm)
¹³CC-Br60 - 75
¹³CCH₃25 - 35
¹³CCH₂ (ring)20 - 40
¹HCH₃1.5 - 2.0
¹HCH₂ (ring)1.8 - 3.0

Note: These are estimated ranges. Actual chemical shifts depend on the specific computational method, basis set, and solvent effects.

Strategic Applications of 1 Bromo 1 Methylcyclobutane in Organic Synthesis Research

As a Versatile Precursor for Complex Molecular Architectures

The strategic importance of 1-bromo-1-methylcyclobutane in the synthesis of complex organic molecules is centered on its function as a reactive building block. nbinno.com The presence of a bromine atom, which is an effective leaving group, facilitates nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups onto the cyclobutane (B1203170) core. nbinno.com

As a tertiary alkyl halide, it readily forms a tertiary carbocation intermediate, the 1-methylcyclobutyl cation, particularly in polar protic solvents. This intermediate can then be attacked by various nucleophiles to generate a range of substituted cyclobutane products. This reactivity allows chemists to use this compound as a foundational piece for constructing more elaborate molecular frameworks that incorporate the cyclobutane motif. The ability to introduce new functionalities through these substitution pathways makes it a valuable precursor for creating novel derivatives for further chemical exploration.

Role in the Synthesis of Diverse Cycloalkane Derivatives (e.g., Ring-Expanded Products, Substituted Cyclobutanes)

This compound is instrumental in the synthesis of a variety of cycloalkane derivatives through several key reaction pathways, including substitution and rearrangement.

Substituted Cyclobutanes: Through nucleophilic substitution reactions, typically proceeding via an SN1 mechanism, the bromide is replaced by a nucleophile. study.com For example, solvolysis in an alcohol solvent like methanol (B129727) leads to the formation of an ether. This process involves the initial departure of the bromide ion to form the 1-methylcyclobutyl cation, which is then captured by the solvent acting as a nucleophile. brainly.comchegg.com

Ring-Expanded Products: A significant application of this compound is its use in generating ring-expanded products. The cyclobutane ring is characterized by considerable ring strain. chemistrysteps.com When the 1-methylcyclobutyl cation is formed, it can undergo a rearrangement to alleviate this strain. chemistrysteps.com This process, a type of Wagner-Meerwein rearrangement, involves the migration of one of the ring carbons to the cationic center, transforming the four-membered ring into a more stable five-membered ring. chemistrysteps.comwikipedia.orgmychemblog.com This rearrangement results in the formation of a cyclopentyl cation, which can then be trapped by a nucleophile or lose a proton to form an alkene. chemistrysteps.comstudy.com This ring-expansion strategy is a powerful method for synthesizing cyclopentane (B165970) derivatives from readily available cyclobutane precursors.

ReactantReaction TypeKey IntermediateResulting Product ClassExample Product
This compoundNucleophilic Substitution (SN1)1-Methylcyclobutyl cationSubstituted Cyclobutanes1-Methoxy-1-methylcyclobutane
This compoundRing Expansion (Wagner-Meerwein Rearrangement)1-Methylcyclobutyl cation → Cyclopentyl cationRing-Expanded Products (Cyclopentanes)1-Methylcyclopentene (B36725)

Utilization as a Mechanistic Probe in Reaction Studies

The distinct structure of this compound makes it an excellent substrate for probing the mechanisms of carbocation-mediated reactions. mychemblog.com Its tendency to undergo solvolysis via an SN1 and/or E1 pathway allows researchers to study the behavior of the resulting 1-methylcyclobutyl cation intermediate in detail. researchgate.net

Key mechanistic questions that can be investigated using this compound include:

Competition between SN1 and E1 Pathways: By analyzing the product distribution (substitution vs. elimination products) under various conditions (solvent, temperature), researchers can gain insight into the factors that favor one pathway over the other. pdx.edu

Carbocation Rearrangements: The propensity of the 1-methylcyclobutyl cation to undergo a Wagner-Meerwein rearrangement provides a clear experimental handle for studying the kinetics and driving forces of such transformations. mychemblog.comlscollege.ac.in

Carbocation Structure: The 1-methylcyclobutyl cation has been a subject of interest in studies distinguishing between classical and nonclassical carbocations. researchgate.net Research on related systems suggests that the intermediate could exist as a classical tertiary carbocation or be stabilized through C-C σ-bond participation, forming a nonclassical bicyclobutonium cation. researchgate.netacs.org The stereochemical outcome of substitution reactions can provide evidence for the nature of the cationic intermediate involved. researchgate.netacs.org For instance, retention of configuration in the product can suggest the involvement of a nonclassical, bridged ion. researchgate.netacs.org

Mechanistic Aspect StudiedExperimental ObservationInference
SN1 vs. E1 CompetitionRatio of substitution (e.g., ether) to elimination (alkene) productsEffect of solvent and base on reaction pathway selectivity
Wagner-Meerwein RearrangementFormation of cyclopentane derivativesProbing the energetic favorability of strain relief in carbocation rearrangements
Carbocation StructureStereochemistry of substitution products (retention vs. inversion)Evidence for classical vs. nonclassical (bicyclobutonium) cation intermediates

Conclusion and Future Research Perspectives

Development of Novel Stereoselective Synthetic Methodologies

The construction of all-carbon quaternary stereocenters, such as the one present in 1-bromo-1-methylcyclobutane, remains a significant challenge in organic synthesis. While several methods exist, the development of novel stereoselective approaches is a key area for future investigation. The inherent steric hindrance around the quaternary carbon demands highly effective and selective catalysts.

Future research will likely focus on asymmetric catalysis to control the stereochemistry at the C1 position. pnas.org This involves the design and application of new chiral ligands for transition metal catalysts or the development of novel organocatalysts. nih.govrsc.org Asymmetric allylic alkylation (AAA) has proven to be a powerful technique for creating quaternary carbon centers and could be adapted for the synthesis of precursors to this compound. researchgate.net The goal is to achieve high enantiomeric excess (ee) under mild conditions, providing access to enantioenriched cyclobutane (B1203170) derivatives for applications in medicinal chemistry and materials science. ru.nlnih.gov

Key research directions include:

Design of Advanced Chiral Ligands: Creating ligands that can effectively differentiate between the prochiral faces of a precursor molecule is crucial. nih.gov

Catalytic Asymmetric C-H Functionalization: Directly converting a C-H bond on a methylcyclobutane (B3344168) scaffold to a C-Br bond in a stereocontrolled manner would be a highly atom-economical approach.

Enantioselective Ring-Opening Reactions: Exploring the asymmetric ring-opening of bicyclic precursors with bromide nucleophiles could provide a novel route to chiral this compound.

Research AreaPotential MethodologyDesired Outcome
Asymmetric CatalysisTransition metal catalysis with novel chiral phosphoramidite (B1245037) or pyridinooxazoline ligands. nih.govHigh enantioselectivity (>90% ee) in the formation of the quaternary center.
OrganocatalysisUse of chiral Brønsted acids or amines to catalyze the formation of cyclobutane precursors.Metal-free, environmentally benign synthesis of chiral building blocks.
C-H ActivationDirected, enantioselective C-H bromination using a chiral catalyst system.Direct and efficient synthesis from simple starting materials.

Exploration of New Catalytic and Selective Transformations

The reactivity of this compound is dominated by the C-Br bond and the strain of the cyclobutane ring. Future research will undoubtedly focus on discovering new catalytic systems that can selectively activate and transform this molecule, moving beyond classical nucleophilic substitution and elimination reactions.

Transition-metal-catalyzed cross-coupling reactions represent a fertile ground for investigation. Activating the sterically hindered tertiary C-Br bond is challenging, requiring robust catalytic systems. acs.org The development of nickel or palladium catalysts with specifically designed ligands could enable efficient coupling of this compound with a variety of partners (e.g., aryl, alkyl, or cyano groups). mdpi.com Furthermore, leveraging the ring strain of the cyclobutane moiety could lead to novel ring-opening or rearrangement reactions under catalytic conditions.

Future avenues for exploration include:

C-Br Bond Activation: Designing catalysts that can undergo oxidative addition to the tertiary alkyl bromide, which is traditionally difficult. acs.org This would open pathways for Suzuki, Sonogashira, and Buchwald-Hartwig type couplings.

C-C Bond Activation: The inherent strain in the cyclobutane ring makes its C-C bonds susceptible to cleavage by transition metals. mdpi.com Catalytic activation could lead to novel ring-expansion or linearization products.

Photoredox Catalysis: Utilizing visible light to generate radical intermediates from this compound could enable a host of new transformations that are not accessible under thermal conditions. organic-chemistry.org

Transformation TypeCatalytic SystemPotential Product
Cross-CouplingNickel/Ligand complex1-Aryl-1-methylcyclobutane
Ring-Opening Polymerization (ROP)Transition metal complexPoly(cyclobutane) derivatives
C-H FunctionalizationPalladium or Ruthenium catalysts numberanalytics.comDerivatized cyclobutane scaffolds
CyanationNickel-catalyzed reaction with a cyano source mdpi.com1-Cyano-1-methylcyclobutane

Advancements in In Silico Modeling for Predictive Chemistry

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. For a molecule like this compound, in silico modeling offers a powerful approach to predict its reactivity, understand reaction mechanisms, and guide the design of new experiments.

Future research will leverage advancements in machine learning to predict the outcomes of reactions involving this compound with greater accuracy. arxiv.orgacs.org By training algorithms on large datasets of chemical reactions, models can learn the complex interplay of factors that govern reactivity, including substrate structure, reagent, catalyst, and solvent. rsc.orgnih.gov This predictive power can accelerate the discovery of novel transformations by identifying promising reaction conditions before they are tested in the lab, saving time and resources.

Key areas for computational advancement include:

Reaction Outcome Prediction: Developing neural network models that can accurately predict the major product of a reaction given this compound and a set of reagents. arxiv.orgmit.edu

Mechanism Elucidation: Using Density Functional Theory (DFT) and other quantum chemical methods to calculate transition state energies and reaction pathways, providing detailed insights into how catalytic transformations occur. acs.org

Catalyst Design: Employing computational screening to identify optimal catalyst structures for desired transformations, such as the selective activation of the C-Br bond over C-C or C-H bonds.

Modeling TechniqueApplicationAnticipated Impact
Machine Learning (Neural Networks)Predicting the products and yields of unknown reactions. acs.orgrsc.orgRapid screening of potential synthetic routes and reduction of experimental effort.
Density Functional Theory (DFT)Calculating reaction barriers and elucidating mechanistic pathways for catalytic cycles.Rational design of more efficient and selective catalysts.
Molecular Dynamics (MD)Simulating the behavior of the molecule in different solvent environments to understand solvation effects on reactivity.Improved prediction of reaction rates and selectivities in various media.

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